Acyclovir-d4 L-Leucinate

Description

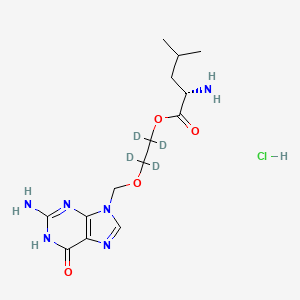

Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H/t9-;/m0./s1/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMIOIPFRXOSEP-QMLHMQFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](CC(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Elucidation of Acyclovir D4 L Leucinate

Strategic Design of Amino Acid Ester Prodrugs of Acyclovir (B1169)

The primary goal behind designing amino acid ester prodrugs of acyclovir is to improve its pharmacokinetic profile, particularly its oral absorption. nih.govmdpi.com Acyclovir itself has low water solubility and is poorly absorbed from the gastrointestinal tract. mdpi.comnih.gov By temporarily masking the hydroxyl group of acyclovir with an amino acid, the resulting prodrug can leverage the body's natural amino acid transport systems to facilitate greater absorption. nih.govresearchgate.net

Selection of L-Leucine as a Prodrug Moiety

The choice of L-leucine as the amino acid promoiety is a strategic one, rooted in the understanding of intestinal absorption mechanisms. L-amino acids are actively transported across the intestinal epithelium by various carrier-mediated transport systems. nih.govresearchgate.net Valacyclovir (B1662844), the L-valyl ester of acyclovir, is a well-known example that demonstrates a three- to five-fold increase in acyclovir bioavailability in humans. nih.govnih.gov This enhancement is attributed to its recognition by peptide transporters like PEPT1. nih.gov

Similar to L-valine, L-leucine is a naturally occurring branched-chain amino acid. The selection of L-leucine is based on the premise that its structural similarity to other recognized amino acids would allow it to be a substrate for transporters such as the L-type amino acid transporter 1 (LAT1) or other neutral amino acid transporters. tandfonline.comnih.gov These transporters are expressed in the intestine and can facilitate the uptake of the prodrug from the gut into the bloodstream. tandfonline.com Once absorbed, the ester linkage is designed to be rapidly hydrolyzed by ubiquitous esterase enzymes in the body, releasing the active acyclovir and the natural amino acid, L-leucine. researchgate.netresearchgate.net

Introduction of Deuterium (B1214612) (d4) Labeling into the Acyclovir Scaffold

The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the acyclovir structure serves a distinct and strategic purpose. medchemexpress.com Acyclovir-d4 (B602433) is a deuterated form of acyclovir where four hydrogen atoms on the ethoxymethyl side chain are replaced with deuterium atoms. clearsynth.com The chemical name for Acyclovir-d4 is 2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one. clearsynth.com

This isotopic labeling is invaluable for pharmacokinetic and metabolic studies. usbio.net When conducting quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), Acyclovir-d4 serves as an ideal internal standard for the quantification of acyclovir. clearsynth.com Its chemical behavior is nearly identical to the non-deuterated compound, but its increased mass allows it to be distinguished in a mass spectrometer. medchemexpress.com

Furthermore, deuterium substitution can sometimes alter the metabolic profile of a drug. usbio.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can potentially lead to a more favorable pharmacokinetic profile, although the primary role of Acyclovir-d4 in this context is often as an analytical tool. usbio.net

Synthetic Methodologies for Acyclovir L-Leucinate

The synthesis of Acyclovir L-Leucinate involves the chemical conjugation of L-leucine to the primary hydroxyl group of the acyclovir molecule through an ester bond. This process requires specific chemical strategies to ensure regioselectivity and efficiency.

Esterification Reactions for Amino Acid Conjugation

The formation of the ester linkage between acyclovir and an amino acid is a common synthetic challenge in prodrug development. A widely adopted method for this transformation is the esterification of acyclovir with an N-protected amino acid. researchgate.netedu.krd The amino group of the amino acid must be protected to prevent it from participating in unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose.

The general approach involves activating the carboxylic acid of the N-protected L-leucine, followed by its reaction with the primary hydroxyl group of acyclovir. researchgate.netresearchgate.net A variety of coupling agents can be used to facilitate this reaction. One of the most common methods is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.netedu.krd

The reaction scheme can be summarized as follows:

Protection of the amino group of L-leucine (e.g., as Boc-L-leucine).

Coupling of Boc-L-leucine with acyclovir using a coupling agent (e.g., DCC/DMAP).

Purification of the protected prodrug.

Deprotection of the amino group to yield the final Acyclovir L-Leucinate prodrug. nih.gov

Optimized Reaction Conditions and Precursors

The efficiency of the esterification reaction is highly dependent on the reaction conditions and the precursors used. For the synthesis of amino acid esters of acyclovir, the reaction is typically carried out in an anhydrous organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to prevent hydrolysis of the activated species. researchgate.net

The key precursors for the synthesis of Acyclovir L-Leucinate are:

Acyclovir

N-protected L-leucine (e.g., Boc-L-leucine)

A coupling agent (e.g., DCC or EDC)

A catalyst (e.g., DMAP)

The reaction is generally performed at room temperature. nih.gov Optimization of the stoichiometry of the reactants is crucial to maximize the yield of the desired mono-ester product and minimize the formation of byproducts. researchgate.net After the reaction is complete, the product is typically purified using chromatographic techniques, such as silica (B1680970) gel column chromatography. nih.gov The final step involves the removal of the protecting group, for which trifluoroacetic acid (TFA) is commonly used when a Boc group is employed. nih.gov

| Prodrug Moiety | Coupling Agent/Method | Solvent | Reported Yield | Reference |

| L-Alanine | DCC/DMAP | DMF | 47-55% | researchgate.net |

| Various Amino Acids | EDC | - | - | researchgate.net |

| Various NSAIDs | Steglich Esterification | DMF | - | edu.krdedu.krd |

| L-Valine (Valacyclovir) | - | - | - | mdpi.com |

This table presents examples of synthetic strategies for various acyclovir ester prodrugs, illustrating common reagents and conditions that would be applicable to the synthesis of Acyclovir L-Leucinate.

Deuterium Incorporation Techniques for Acyclovir-d4

The synthesis of Acyclovir-d4, the deuterated scaffold for Acyclovir-d4 L-Leucinate, requires the specific introduction of deuterium atoms into the acyclic side chain. The IUPAC name, 2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one, indicates that the four deuterium atoms are located on the two carbons of the ethoxy group. clearsynth.com

This specific labeling pattern suggests that the deuterium atoms are introduced via a deuterated precursor to the side chain. A common synthetic route to acyclovir involves the alkylation of guanine (B1146940) or a protected guanine derivative with a suitable side-chain synthon. thieme-connect.comgoogle.com For the synthesis of Acyclovir-d4, this synthon would need to be deuterated.

A plausible precursor for introducing the d4-labeled side chain would be a deuterated equivalent of 2-(acetoxymethoxy)ethyl acetate (B1210297) or a similar electrophilic species. The synthesis of this deuterated precursor would likely start from a simple, commercially available deuterated building block, such as ethylene (B1197577) glycol-d4. The synthesis of acyclovir itself can be achieved by reacting a protected guanine, such as N,N'-diacetylguanine, with the side-chain precursor in the presence of an acid catalyst like p-toluenesulfonic acid. thieme-connect.com The final step would involve the deacetylation of the resulting intermediate to yield Acyclovir-d4. thieme-connect.com

Alternatively, methods involving the silylation of guanine followed by reaction with a side-chain precursor in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) have been developed for regioselective synthesis of the desired N-9 isomer of acyclovir and could be adapted for the deuterated analogue. google.com

Pathways for Site-Specific Deuteration

The synthesis of this compound is a multi-step process that begins with the site-specific deuteration of the acyclovir core structure. The common form, Acyclovir-d4, is chemically named 2-amino-9-((2-hydroxyethoxy-1,1,2,2-d4)methyl)-3,9-dihydro-6H-purin-6-one, which indicates that all four deuterium atoms are located on the acyclic side chain attached to the guanine base.

The synthesis of the deuterated acyclovir moiety typically involves adapting established synthetic routes for acyclovir by using a deuterated starting material. nih.gov For instance, a common method for synthesizing acyclovir involves the alkylation of a protected guanine base. To achieve site-specific deuteration, a deuterated alkylating agent, such as a d4-labeled 1,3-dioxolane (B20135) or a similar d4-ethoxymethyl equivalent, is used. nih.gov The generation of these deuterated reagents often relies on modern deuteration methodologies that can selectively replace hydrogen with deuterium at specific, non-enolizable positions.

Once Acyclovir-d4 is synthesized and purified, it is then esterified with a protected L-leucine derivative. researchgate.netnih.gov This chemical coupling, often involving the formation of an anhydride (B1165640) of the protected amino acid, links the L-leucine to the primary hydroxyl group of the Acyclovir-d4 side chain. nih.gov A final deprotection step removes any protecting groups from the amino acid to yield the final this compound product, which may be isolated as a salt, such as a hydrochloride, to improve stability and handling.

Isotopic Purity and Enrichment Assessment

Following synthesis, a critical quality control step is the assessment of isotopic purity and enrichment. rsc.org This process verifies that the molecule contains the correct number of deuterium atoms (four in this case) and quantifies the percentage of the target d4 isotopologue relative to undesirable, partially deuterated (d1, d2, d3) or non-deuterated (d0) species. rsc.org

A combined analytical approach using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice for this evaluation. rsc.orgrsc.org These methods provide complementary information to confirm both the level of deuterium incorporation and the structural integrity of the final compound. rsc.org The development of robust analytical methods is crucial, as controlling isotopologue impurities is vital for the intended use of the deuterated compound as a reliable internal standard. acs.org

Advanced Spectroscopic and Chromatographic Characterization (Excluding Basic Identification Data)

Beyond simple confirmation of presence, advanced analytical techniques are employed to provide a detailed characterization of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for this analysis, offering high sensitivity and specificity. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

In a ¹H-NMR spectrum of this compound, the most telling feature is the absence of proton signals corresponding to the deuterated positions on the ethoxy side chain. The signals for the -CH₂-O-CH₂- protons in standard acyclovir would be absent or significantly diminished in the spectrum of the d4 version, confirming the success of the site-specific deuteration. The remaining proton signals, such as those on the guanine ring, the N-H protons, and the protons of the L-leucinate moiety, can be assigned to confirm the rest of the structure.

For a more precise quantification of deuterium incorporation, a combination of ¹H NMR and ²H (deuterium) NMR can be employed. This dual approach can yield a more accurate determination of isotopic abundance compared to using either technique alone. researchgate.net Two-dimensional NMR experiments, such as COSY and HSQC, can further resolve complex spectra and confirm the connectivity between different parts of the molecule. nih.govmdpi.com

Table 1: Representative NMR Data for Structural Confirmation

| Technique | Observation | Implication |

|---|---|---|

| ¹H-NMR | Absence of signals in the region typically associated with the ethoxy side-chain protons of acyclovir. | Confirms the successful incorporation of deuterium at the C1' and C2' positions of the side chain. |

| ¹H-NMR | Presence of characteristic signals for the guanine base and the L-leucinate residue. | Confirms the integrity of the core acyclovir structure and the successful esterification with L-leucine. |

| ¹³C-NMR | Signals corresponding to the deuterated carbons appear as multiplets with attenuated intensity due to C-D coupling. | Provides further evidence for the location of deuteration. mdpi.com |

| ²H-NMR | A signal corresponding to the chemical shift of the deuterated positions is observed. | Directly detects the presence and chemical environment of the incorporated deuterium. |

Mass Spectrometry (MS) for Molecular Weight and Isotopic Distribution Verification

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is fundamental for verifying the molecular weight and assessing the isotopic purity of this compound. researchgate.net

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition (C₁₄H₁₉D₄ClN₆O₄ for the hydrochloride salt). This technique is crucial for differentiating the deuterated compound from any potential impurities with similar nominal masses.

Furthermore, the mass spectrum reveals the isotopic distribution of the compound. By analyzing the relative intensities of the mass peaks corresponding to the non-deuterated (d0), partially deuterated (d1-d3), and fully deuterated (d4) forms, the isotopic enrichment can be accurately calculated. rsc.orgresearchgate.net For use as an internal standard, a high isotopic purity (e.g., >98%) is typically required.

Tandem mass spectrometry (LC-MS/MS) is used for highly selective and sensitive quantification. In this technique, the parent ion is selected and fragmented, and a specific product ion is monitored. For Acyclovir-d4, a characteristic transition is from the precursor ion (m/z 230.2) to a specific product ion (m/z 152.1). nih.govmdpi.comijbpas.com This transition is unique to the Acyclovir-d4 structure and is used to distinguish it from other molecules in a complex matrix like blood plasma. nih.govmdpi.com

Table 2: Representative Mass Spectrometry Data

| Analysis Type | Parameter | Typical Result | Purpose |

|---|---|---|---|

| HRMS | Exact Mass of [M+H]⁺ | ~379.19 (for the free base C₁₄H₂₃D₄N₆O₄⁺) | Confirms elemental composition and molecular formula. |

| MS | Isotopic Distribution | High relative abundance of the d4 isotopologue (>98%) compared to d0, d1, d2, and d3. | Calculates isotopic enrichment and purity. rsc.org |

| LC-MS/MS | MRM Transition | Precursor Ion (m/z) → Product Ion (m/z) | Provides high selectivity and sensitivity for quantification in complex mixtures. |

| Acyclovir-d4 | 230.2 → 152.1 nih.govijbpas.com | Specific identification and quantification of the deuterated internal standard. |

Physicochemical and Biopharmaceutical Characterization in Research Settings

Stability Profiling in Simulated Biological Milieus

The stability of a prodrug is a critical determinant of its ability to reach the target site intact and subsequently release the active parent drug. The stability of acyclovir (B1169) amino acid esters, including L-leucinate analogues, has been evaluated under various conditions simulating the physiological environment.

pH-Dependent Hydrolytic Stability in Buffered Solutions

The chemical stability of acyclovir amino acid esters is significantly influenced by pH. Studies on various acyclovir amino acid ester prodrugs have demonstrated that their stability generally decreases as the pH increases. nih.govnih.govarvojournals.org For instance, research on L-alanyl, L-seryl, and L-cysteinyl esters of acyclovir revealed that the maximal stability was achieved at a pH of 5.0. arvojournals.org In neutral or alkaline conditions, the rate of hydrolysis tends to increase. nih.gov

A study on acyclovir esters with peptidomimetics, including a leucine-thiazole derivative, showed that these compounds were relatively unstable in acidic pH (pH 1.0), with half-lives of less than 2.6 hours. nih.gov However, at a neutral pH of 7.4, the stability varied significantly among the different esters. nih.gov Specifically, for some amino acid esters of acyclovir, the half-lives in pH 7.4 phosphate-buffered saline (DPBS) ranged from approximately 2.9 to 38 hours, indicating that the specific amino acid promoiety plays a crucial role in the inherent chemical stability of the ester bond. arvojournals.org

| Prodrug Derivative | Buffer (pH 7.4) | Half-life (t½) |

| L-alanine-ACV (AACV) | DPBS | 2.88 ± 0.07 hours |

| L-cysteine-ACV (CACV) | DPBS | 3.1 ± 0.3 hours |

| L-serine-ACV (SACV) | DPBS | 29.3 ± 2.7 hours |

| L-serine-succinate-ACV (SSACV) | DPBS | 38 ± 11.6 hours |

| Val-thiazole-acyclovir | Phosphate Buffer | > 13 hours |

Data compiled from studies on various acyclovir amino acid ester prodrugs to illustrate the range of stability. nih.govarvojournals.org

Enzymatic Stability in Pre-clinical Biological Matrices (e.g., Plasma, Tissue Homogenates)

The enzymatic environment of biological matrices such as plasma and tissue homogenates is a primary site for the conversion of prodrugs to their active form. The stability of acyclovir amino acid esters in these matrices is generally lower than in simple buffered solutions, indicating enzyme-mediated hydrolysis. mdpi.com

Studies have shown that the rate of hydrolysis is tissue-dependent, with more enzymatically active tissues like the liver and intestine causing more rapid degradation compared to plasma. nih.gov For example, in rat liver homogenates, some amino acid ester prodrugs of acyclovir were rapidly and completely hydrolyzed. nih.gov In contrast, certain prodrugs, like L-valine-ACV (valacyclovir) and L-serine-ACV, exhibited greater stability in plasma, with half-lives extending to several hours. nih.gov

The structure of the amino acid promoiety significantly impacts enzymatic stability. For instance, γ-glutamate-ACV (EACV) was found to be the most enzymatically stable among a series of tested prodrugs, particularly in liver homogenate. nih.gov This increased stability is attributed to the lack of an amino terminus near the ester bond, which is thought to facilitate enzymatic hydrolysis. nih.gov

| Prodrug | Biological Matrix (Rat) | Half-life (t½) |

| L-Alanine-ACV (AACV) | Caco-2 Homogenate | 1.15 hours |

| Intestinal Homogenate | 6 minutes | |

| Liver Homogenate | < 1 minute | |

| L-Valine-ACV (VACV) | Caco-2 Homogenate | 1.6 hours |

| Intestinal Homogenate | 36 minutes | |

| Plasma | 195 ± 57 hours | |

| L-Serine-ACV (SACV) | Caco-2 Homogenate | 6.1 hours |

| Intestinal Homogenate | 2.1 hours | |

| Plasma | 226 ± 67 hours | |

| L-Isoleucine-ACV (IACV) | Caco-2 Homogenate | 6.9 hours |

| Intestinal Homogenate | 1.3 hours | |

| γ-Glutamate-ACV (EACV) | Caco-2 Homogenate | Moderate Hydrolysis |

| Intestinal Homogenate | 8.2 hours | |

| Liver Homogenate | 223 ± 8.8 hours |

This table presents data on the enzymatic stability of various acyclovir amino acid ester prodrugs in different preclinical biological matrices. nih.gov

Prodrug Conversion Kinetics and Mechanisms (In Vitro/Ex Vivo)

The therapeutic efficacy of a prodrug is contingent upon its efficient conversion to the active parent drug at the desired site of action. In vitro and ex vivo studies are crucial for understanding the kinetics and enzymatic pathways involved in this bioactivation process.

Identification of Enzymes Mediating Hydrolysis (e.g., Esterases, Peptidases)

The hydrolysis of the ester bond in amino acid ester prodrugs of acyclovir is primarily mediated by enzymes such as esterases and peptidases. mdpi.comdoi.orgexo-ricerca.it Carboxylesterases, which are abundant in the liver, intestine, and plasma, are key enzymes involved in the cleavage of these ester linkages. mdpi.com Studies with dipeptide ester prodrugs of acyclovir have shown that they undergo sequential hydrolysis, first to the amino acid ester intermediate and then to acyclovir, a process mediated by these hydrolytic enzymes. doi.org

The conversion process is often rapid and extensive, particularly after oral administration, due to the high enzymatic activity in the intestine and liver (first-pass metabolism). nih.govdoi.org For instance, valacyclovir (B1662844) is rapidly and almost completely converted to acyclovir by enzymatic hydrolysis following absorption. umich.edu

Influence of Stereochemistry on Enzymatic Cleavage

The stereochemistry of the amino acid promoiety has a profound impact on the rate of enzymatic cleavage. Generally, L-amino acid esters are preferred substrates for the hydrolyzing enzymes compared to their D-isomers. mdpi.comnih.gov This stereoselectivity is a hallmark of many biological processes, including enzyme-catalyzed reactions. nih.gov

Research on L-valyl and D-valyl esters of acyclovir demonstrated that the L-isomer was significantly more permeable across cell membranes, a process linked to its interaction with transporters that favor the L-configuration. umich.edunih.gov While direct comparative data on the enzymatic cleavage rates of L- and D-leucinate esters of acyclovir-d4 (B602433) are not extensively detailed in the provided search results, the general principle of stereoselectivity in enzyme kinetics suggests that the L-leucinate form would be more readily hydrolyzed by endogenous esterases and peptidases than the D-isomer. nih.govnih.gov The steric bulk of the amino acid side chain can also influence enzymatic cleavage, with increased bulk potentially reducing the rate of hydrolysis. cardiff.ac.uk

Transport Mechanisms Across Biological Barriers (In Vitro Models)

To exert its systemic antiviral effect, Acyclovir-d4 L-Leucinate must be absorbed across biological barriers, such as the intestinal epithelium. In vitro models, particularly Caco-2 cell monolayers, are widely used to study these transport mechanisms.

Amino acid ester prodrugs of acyclovir have been shown to utilize carrier-mediated transport systems to enhance their absorption. mdpi.comnih.gov These prodrugs can be recognized by various amino acid transporters and, notably, by the peptide transporter PEPT1, which is highly expressed in the intestine. nih.govumich.edunih.gov The interaction with these transporters facilitates the movement of the prodrug across the cell membrane.

Studies have demonstrated that amino acid ester prodrugs of acyclovir exhibit affinity for transporters like ASCT1 and B⁰,⁺. nih.gov Furthermore, the transport of L-valyl ester of acyclovir (valacyclovir) is significantly inhibited by small dipeptides, indicating that the peptide transporter PEPT1 is primarily responsible for its apical membrane transport. nih.gov The cellular uptake of L-Val-ACV was found to be five times higher in Caco-2 cells overexpressing hPEPT1 compared to non-transfected cells, confirming the crucial role of this transporter. umich.edunih.gov Once inside the cell, the prodrug is rapidly hydrolyzed to the parent drug by intracellular enzymes. nih.gov

Role of Amino Acid Transporters (e.g., LAT1, PEPT1) in Cellular Uptake

The cellular uptake of this compound, an amino acid ester prodrug of the antiviral agent Acyclovir, is significantly influenced by carrier-mediated transport systems. scispace.combiomart.cn These systems, particularly peptide transporters (PEPT) and L-type amino acid transporters (LAT), are crucial for the absorption of nutrients like amino acids and di/tripeptides from the intestine. nih.govresearchgate.net By mimicking these natural substrates, amino acid ester prodrugs can leverage these transporters to enhance the otherwise poor membrane permeability of the parent drug, Acyclovir. scispace.comresearchgate.net

The human peptide transporter 1 (PEPT1) is a high-capacity transporter prominently expressed in the intestinal epithelium, making it an ideal target for improving oral drug delivery. scispace.comnih.gov Research has demonstrated that 5'-amino acid esters of nucleoside analogues, such as the L-valine ester of Acyclovir (Valacyclovir), are substrates for PEPT1. scispace.comnih.govresearchgate.net This interaction facilitates increased intestinal absorption and bioavailability compared to the parent compound. scispace.com Acyclovir L-Leucinate, as the leucine (B10760876) analogue of Valacyclovir, is also recognized by these peptide transporters. biomart.cn Studies on dipeptide prodrugs of acyclovir further confirm that conjugation with amino acids confers affinity for peptide transporters, which can inhibit the uptake of specific substrates like [³H] glycylsarcosine, a classic substrate for PEPT transporters. nih.gov

The L-type amino acid transporter 1 (LAT1) is another key transporter, responsible for the sodium-independent transport of large neutral amino acids, including L-leucine. e-jkfn.org LAT1 is highly expressed in various tissues and has been observed to be upregulated in many human cancer cell lines to meet their high demand for essential amino acids for growth and proliferation. e-jkfn.org The expression of LAT1 mRNA has been shown to correlate with the amount of L-leucine transport in human cancer cell lines. e-jkfn.org Given that this compound incorporates an L-leucine moiety, LAT1 presents another potential pathway for its cellular uptake, although the primary route for similar amino acid ester prodrugs has been identified as PEPT1. nih.gov The successful transport of these prodrugs relies on their ability to be recognized as substrates by these transporters, which ferry them across the cell membrane.

Permeability Studies in Artificial Membrane Systems or Cell Monolayers

Cell Monolayer Systems (Caco-2)

Caco-2 cell monolayers, derived from human colorectal adenocarcinoma cells, are a widely used in vitro model to predict the intestinal permeability of drugs. nih.govnih.govscielo.br These cells differentiate to form a monolayer with tight junctions and express transporters found in the small intestine, thus mimicking the intestinal barrier. nih.govscielo.br The transport of a compound across the monolayer is quantified by the apparent permeability coefficient (Papp). nih.gov

| Compound | Direction | Papp (cm/s) | Reference |

|---|---|---|---|

| Acyclovir | AP to BL | Low (Baseline) | scielo.br |

| L-Valine-L-Valine-Acyclovir (LLACV) | AP to BL | Higher than Acyclovir | nih.gov |

| L-Valine-D-Valine-Acyclovir (LDACV) | AP to BL | Highest among tested dipeptides | nih.gov |

| D-Valine-L-Valine-Acyclovir (DLACV) | AP to BL | Lower than LLACV and LDACV | nih.gov |

| 5'-Amino Acid Ester Prodrugs of Acyclovir | AP to BL | Enhanced transcellular transport vs. parent drug | nih.gov |

Note: AP to BL refers to transport from the apical (intestinal lumen) to the basolateral (blood) side. The table illustrates the principle of increased permeability for prodrugs; specific values for this compound are not publicly available but are expected to follow this trend.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based, high-throughput assay designed to predict passive, transcellular permeability. sigmaaldrich.comevotec.com It uses a filter plate with an artificial membrane, typically composed of a lipid solution (e.g., lecithin (B1663433) in dodecane), which separates a donor compartment from an acceptor compartment. bioassaysys.comsigmaaldrich.com This method measures passive diffusion exclusively, avoiding the complexities of active transport or enzymatic degradation that can occur in cell-based assays. evotec.com PAMPA is a cost-effective and rapid screening tool used in early drug discovery to rank compounds based on their intrinsic permeability. bioassaysys.comevotec.com The assay can be adapted to mimic different biological barriers, such as the gastrointestinal (GI) tract or the blood-brain barrier (BBB), by adjusting the composition of the artificial membrane and the pH of the buffer solutions. pion-inc.comnih.gov

Analytical Methodologies for Quantification in Biological Research

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The combination of liquid chromatography for physical separation and tandem mass spectrometry for specific detection provides a highly sensitive and selective platform for the quantification of Acyclovir-d4 (B602433) L-leucinate and its related compounds in complex biological matrices. researchgate.net

Chromatographic Separation Parameters

Effective chromatographic separation is the foundation of a reliable LC-MS/MS method. For acyclovir (B1169) and its analogs, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly utilized. mdpi.comomicsonline.org C18 columns are frequently the stationary phase of choice, known for their ability to retain and separate a wide range of molecules. nih.govresearchgate.netmdpi.com However, C8 and biphenyl (B1667301) columns have also been successfully employed. nih.govnih.govdergipark.org.tr

The mobile phase typically consists of an aqueous component and an organic solvent, often with additives to improve peak shape and ionization efficiency. omicsonline.org A common mobile phase composition includes water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.2% formic acid as the aqueous phase (A) and acetonitrile (B52724) with 0.2% formic acid as the organic phase (B). nih.gov Gradient elution, where the proportion of the organic solvent is varied over time, is often used to achieve optimal separation of the target analytes from endogenous matrix components. nih.govnih.gov For instance, a gradient might start with a low percentage of the organic phase, which is then increased to elute the compounds of interest before re-equilibrating to the initial conditions. nih.govnih.gov

Interactive Table: Example Chromatographic Conditions for Acyclovir Analysis

| Parameter | Value | Reference |

| Column | Waters Atlantis T3 C18 (5µm, 150x2.1mm) | nih.gov |

| Mobile Phase A | Water with 2 mM ammonium acetate and 0.2% formic acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.2% formic acid | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Gradient | 2% B for 2 min, to 4% B (2-4 min), to 50% B (4-6 min), return to 2% B at 6.5 min | nih.gov |

| Injection Volume | 10 µL | nih.gov |

Mass Spectrometric Detection in Multiple Reaction Monitoring (MRM) Mode

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like acyclovir and its derivatives, and it is typically operated in the positive ion mode. nih.govnih.gov

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional specificity and sensitivity. googleapis.com In this mode, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (the molecular ion of the analyte, [M+H]⁺). This precursor ion is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to monitor for a specific product ion that is characteristic of the analyte. The transition from the precursor ion to the product ion is highly specific to the target molecule.

For Acyclovir-d4, a common precursor-to-product ion transition is m/z 230.2 → 152.1. nih.gov This is monitored alongside the transitions for the unlabeled acyclovir (m/z 226.2 → 152.1) and other related compounds like Valacyclovir-d4 (m/z 329.2 → 152.1) and valacyclovir (B1662844) (m/z 325.2 → 152.1). nih.gov

Interactive Table: MRM Transitions for Acyclovir and its Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Acyclovir | 226.2 | 152.1 | nih.gov |

| Acyclovir-d4 | 230.2 | 152.1 | nih.gov |

| Valacyclovir | 325.2 | 152.1 | nih.gov |

| Valacyclovir-d4 | 329.2 | 152.1 | nih.gov |

Application of Acyclovir-d4 L-Leucinate as an Internal Standard

In quantitative bioanalysis, an internal standard (IS) is crucial for correcting for variations in sample preparation, injection volume, and instrument response. clearsynth.com this compound, after conversion to Acyclovir-d4, is an ideal internal standard for the quantification of acyclovir. caymanchem.combiomol.com

Rationale for Using Deuterated Analogues in Quantitative Analysis

Deuterated analogs are considered the gold standard for internal standards in mass spectrometry-based quantitative analysis. oup.comresearchgate.net The rationale for their use is multifaceted:

Similar Physicochemical Properties : Deuterated compounds have nearly identical chemical and physical properties to their non-deuterated counterparts. mdpi.com This means they behave similarly during sample extraction, chromatography, and ionization, ensuring that any loss or variation experienced by the analyte is mirrored by the internal standard. mdpi.com

Co-elution : Due to their similar properties, the deuterated internal standard and the analyte typically co-elute from the liquid chromatography column. mdpi.com This is important for correcting for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte.

Distinct Mass-to-Charge Ratio : While chemically similar, the deuterated analog has a different mass-to-charge ratio due to the presence of deuterium (B1214612) atoms. astm.org This allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous detection and quantification. astm.org

Minimized Isotopic Contribution : The selection of the deuterated analog and the specific MRM transitions are critical to minimize any cross-contribution between the analyte and internal standard signals. oup.com

Method Validation Parameters (e.g., Linearity, Sensitivity, Reproducibility) in Pre-clinical Samples

A robust analytical method must be thoroughly validated to ensure its reliability. Key validation parameters include:

Linearity : The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. For acyclovir, linear ranges have been established from as low as 2 nM up to 5000 nM. nih.gov

Sensitivity : The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. Sensitive methods have achieved an LLOQ of 2 nM for acyclovir in plasma. nih.gov Other methods have reported LLOQs of 0.156 µmol/L. nih.gov

Reproducibility (Precision and Accuracy) : The method's precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. These are assessed at different concentrations within the linear range, both within a single day (intra-day) and over several days (inter-day). For acyclovir quantification, intra-day and inter-day precision values are typically required to be within 15%, with accuracies also within 15% of the nominal value. nih.govnih.gov Studies have reported inter-day accuracies between 95% and 104% and intra-day accuracies between 93% and 105%. nih.gov

Interactive Table: Example Method Validation Parameters for Acyclovir Quantification

| Parameter | Result | Reference |

| Linear Range | 2–5000 nM | nih.gov |

| LLOQ | 2 nM | nih.gov |

| Intra-day Precision (%RSD) | 1.7% to 6.5% | nih.gov |

| Inter-day Precision (%RSD) | 1.4% to 4.2% | nih.gov |

| Intra-day Accuracy | 93% to 105% | nih.gov |

| Inter-day Accuracy | 95% to 104% | nih.gov |

Advanced Analytical Approaches for Metabolite Identification

Beyond routine quantification, advanced analytical techniques are employed to identify and characterize metabolites of acyclovir and its prodrugs. oup.com While standard LC-MS/MS is effective for known metabolites, identifying unknown metabolites requires more sophisticated approaches. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown compounds.

Furthermore, techniques like hydrophilic interaction liquid chromatography (HILIC) can be beneficial for the separation of highly polar metabolites that are not well-retained by traditional reversed-phase chromatography. oup.com For example, HILIC has been used to improve the separation and analysis of acyclovir and its polar metabolite, 9-carboxymethoxymethylguanine (B1436564) (CMMG). oup.com The identification of metabolites is crucial for understanding the complete disposition of a drug and for assessing the potential for activity or toxicity of its metabolic products. nih.gov

Untargeted Metabolomics in Pre-clinical Research

Untargeted metabolomics is a comprehensive analytical approach used to globally profile a wide range of endogenous and exogenous metabolites in a biological system. In the context of pre-clinical research involving this compound, this methodology would be invaluable for obtaining a holistic view of the metabolic perturbations induced by the compound and for identifying its metabolic products without pre-selecting the analytes.

The typical workflow for an untargeted metabolomics study in a pre-clinical setting, such as in rodent models, would involve the administration of this compound, followed by the collection of biological samples (e.g., plasma, urine, tissue homogenates) at various time points. These samples are then subjected to sophisticated analytical platforms, most commonly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

The primary objective is to detect and quantify as many metabolites as possible. The use of a deuterated compound like this compound offers a distinct advantage in data analysis. The known mass shift of +4 Da due to the deuterium atoms allows for the specific tracking of the compound and its metabolites amidst the complex background of endogenous molecules. By searching for isotopic patterns and specific mass differences, researchers can confidently identify drug-related metabolites.

The data generated from untargeted metabolomics are vast and complex, necessitating advanced bioinformatics and statistical tools for analysis. Techniques such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) are used to identify significant metabolic changes between dosed and control groups.

While specific studies on this compound are not publicly available, the principles of its analysis can be inferred from studies on similar compounds like valacyclovir, an L-valyl ester prodrug of acyclovir. nih.govdoi.org For instance, research on valacyclovir demonstrates its rapid absorption and hydrolysis to acyclovir in the small intestine and liver. nih.gov An untargeted metabolomics approach for this compound would aim to identify not only the parent compound and its primary metabolite (Acyclovir-d4) but also other potential biotransformation products.

Table 1: Illustrative Data from a Hypothetical Untargeted Metabolomics Study of this compound in Mouse Plasma

| Metabolite | Retention Time (min) | Observed m/z | Fold Change (vs. Control) | Putative Identification |

| 1 | 5.2 | 379.24 | 150.7 | This compound |

| 2 | 3.8 | 230.12 | 250.3 | Acyclovir-d4 |

| 3 | 2.1 | 246.11 | 25.6 | Oxidized Acyclovir-d4 |

| 4 | 1.5 | 168.06 | 15.2 | Guanine-d4 |

This table is for illustrative purposes and represents the type of data that would be generated in such a study.

High-Resolution Mass Spectrometry for Structural Elucidation of Metabolites

Following the detection of potential metabolites by untargeted metabolomics, the next critical step is their structural elucidation. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), is the gold standard for this purpose. mdpi.com HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of an ion.

For this compound, HRMS would be employed to confirm the identity of the parent compound and to characterize its metabolites. The process begins with the acquisition of a full-scan mass spectrum to determine the accurate mass of the precursor ion. Subsequently, tandem mass spectrometry (MS/MS) is performed. In an MS/MS experiment, the precursor ion of interest is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule.

The fragmentation pattern of this compound would be predictable based on its structure and knowledge from similar molecules. For instance, the ester linkage between L-leucine and the acyclovir-d4 moiety would be a likely site of cleavage. The fragmentation of the acyclovir core itself is well-documented. A common fragmentation pathway for acyclovir involves the loss of the side chain, resulting in a guanine-related fragment ion. nih.govrug.nl For Acyclovir-d4, the mass of this fragment would reflect the deuterium labeling.

By analyzing the accurate masses of the fragment ions, researchers can piece together the structure of the metabolites. For example, the identification of a metabolite with an increase of 16 Da compared to the parent drug would suggest an oxidation event. The location of this modification could then be pinpointed by examining the fragmentation pattern.

LC-MS/MS methods have been extensively developed for the quantification of acyclovir and its prodrugs in various biological matrices, often using deuterated internal standards like acyclovir-d4. nih.govrug.nlnih.gov These methods typically operate in the multiple reaction monitoring (MRM) mode, which provides high sensitivity and selectivity for known analytes. nih.gov However, for the discovery of novel metabolites, the information-rich data from HRMS are indispensable.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound and its Potential Metabolites

| Compound | Formula | Precursor Ion [M+H]⁺ (Calculated m/z) | Key Fragment Ions (Predicted m/z) |

| This compound | C₁₄H₂₂D₄N₆O₄ | 379.2396 | 230.1215 (Acyclovir-d4), 152.0564 (Guanine moiety) |

| Acyclovir-d4 | C₈H₇D₄N₅O₃ | 230.1215 | 152.0564 (Guanine moiety) |

| 9-Carboxymethoxymethylguanine-d4 | C₇H₃D₄N₅O₃ | 216.0898 | 152.0564 (Guanine moiety) |

The m/z values are predicted based on the chemical structures and known fragmentation pathways.

Biotransformation and Metabolic Fate in Pre Clinical Models

Pathways of Acyclovir-d4 (B602433) L-Leucinate Metabolism in Animal Species (excluding human data)

The metabolism of Acyclovir-d4 L-Leucinate in various animal species primarily involves initial hydrolysis of the prodrug, followed by the metabolism of the resulting Acyclovir-d4.

This compound is an L-leucine ester prodrug of Acyclovir-d4. In pre-clinical models, this prodrug is designed to undergo rapid and extensive hydrolysis by esterases present in the intestine, liver, and plasma to release the parent drug, Acyclovir-d4, and the naturally occurring amino acid, L-Leucine. nih.govnih.gov Studies on similar amino acid ester prodrugs of acyclovir (B1169) in rats have shown that they are rapidly cleaved to the parent drug after administration. nih.govdoi.org This enzymatic conversion is a critical step for the systemic availability of the active antiviral agent. The hydrolysis is generally rapid in liver and intestinal homogenates. nih.gov For instance, various amino acid ester prodrugs of acyclovir were observed to be completely hydrolyzed in rat liver homogenates. nih.gov

Once Acyclovir-d4 is formed, its metabolism mirrors that of non-deuterated acyclovir, though the rate of these reactions may be altered by the deuterium (B1214612) substitution. In animal species such as mice, rats, dogs, guinea pigs, and various monkeys, the majority of acyclovir is excreted unchanged in the urine. nih.govnih.goviarc.fr However, a portion of the drug undergoes metabolism to form two primary metabolites: 9-carboxymethoxymethylguanine (B1436564) (CMMG) and 8-hydroxy-9-(2-hydroxyethoxymethyl)guanine. nih.govnih.gov

In mice and rats, approximately 94-95% of the urinary radioactivity from labeled acyclovir was identified as the unchanged drug, with CMMG and 8-hydroxy-9-(2-hydroxyethoxymethyl)guanine being minor metabolites. nih.gov Similarly, in rabbits, about 71% of the dose was excreted as unchanged acyclovir, 25.1% as CMMG, and 3.5% as 8-hydroxyacyclovir. nih.gov Guinea pigs also showed a similar metabolic profile, excreting 60.7% as acyclovir, 32.3% as CMMG, and 3.1% as 8-hydroxyacyclovir. nih.gov The formation of CMMG is proposed to occur via oxidation of the terminal hydroxyl group of acyclovir. pharmgkb.orgnih.gov

| Species | Unchanged Acyclovir in Urine (%) | 9-carboxymethoxymethylguanine (CMMG) in Urine (%) | 8-hydroxy-9-(2-hydroxyethoxymethyl)guanine in Urine (%) |

|---|---|---|---|

| Mice | 94 | Minor metabolites | |

| Rats | 95 | Minor metabolites | |

| Rabbits | 71.0 | 25.1 | 3.5 |

| Guinea Pigs | 60.7 | 32.3 | 3.1 |

| Rhesus Monkey | 21.3 | 7.1 | 15.3 |

Role of Deuterium Labeling in Metabolic Fate Elucidation

The incorporation of deuterium into drug molecules is a powerful technique in pharmaceutical research, offering detailed insights into their metabolic fate. musechem.comnih.gov

Deuterium labeling serves as a crucial tool for tracing the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite, Acyclovir-d4. musechem.comsymeres.com The unique mass signature of deuterated compounds allows for their precise quantification and differentiation from endogenous molecules in complex biological matrices using mass spectrometry. musechem.comhwb.gov.in This enables researchers to follow the metabolic conversion of the prodrug to the parent drug and to identify and quantify subsequent metabolites, providing a clear picture of the drug's journey through the biological system. symeres.comacs.org

The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). musechem.comportico.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking this bond requires more energy. portico.orgwikipedia.org Consequently, metabolic reactions that involve the cleavage of a C-D bond can be significantly slower than those involving a C-H bond. nih.govnih.gov This effect is particularly relevant for metabolism mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov By strategically placing deuterium atoms at sites of metabolic attack, the metabolic stability of a drug can be enhanced, potentially leading to an increased half-life and altered pharmacokinetic profile. musechem.comnih.gov Investigating the KIE for Acyclovir-d4 provides valuable information on the rate-limiting steps in its metabolism and the potential for improved metabolic properties compared to its non-deuterated counterpart. nih.govnih.gov

In Vitro Metabolic Stability and Enzyme Induction/Inhibition Studies (Pre-clinical)

Pre-clinical in vitro studies are essential for characterizing the metabolic profile of a drug candidate before it proceeds to further development.

Studies on various amino acid and dipeptide prodrugs of acyclovir in rat and rabbit tissue homogenates provide insights into their metabolic stability. nih.govnih.govnih.gov Generally, amino acid ester prodrugs exhibit rapid hydrolysis in plasma and intestinal and liver homogenates, converting to the parent drug, acyclovir. nih.govdoi.org The stability of these prodrugs can be influenced by the specific amino acid or peptide moiety used. For instance, dipeptide prodrugs with D-amino acids have shown greater metabolic stability compared to those with L-amino acids. nih.govmdpi.com The primary enzymes responsible for the hydrolysis of valacyclovir (B1662844), a valine ester of acyclovir, have been identified as carboxylesterases. nih.gov

Regarding enzyme induction and inhibition, acyclovir itself is considered a weak inhibitor of CYP enzymes. nih.govd-nb.info Pre-clinical studies are necessary to determine if Acyclovir-d4 or its L-Leucinate prodrug have any significant potential to induce or inhibit major drug-metabolizing enzymes, such as the cytochrome P450 family. Such studies typically involve incubating the compound with liver microsomes or hepatocytes from animal species and measuring the activity of specific CYP isoforms. nih.gov This information is critical for predicting potential drug-drug interactions.

| Tissue Homogenate | Observed Hydrolysis Rate | Key Enzymes Implicated |

|---|---|---|

| Plasma | Appreciable to Rapid | Esterases |

| Intestinal Homogenate | Rapid | Carboxylesterases, Aminopeptidases |

| Liver Homogenate | Rapid and Complete | Carboxylesterases |

Microsomal Stability Studies

Microsomal stability assays are a fundamental component of in vitro drug metabolism studies, providing an assessment of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes and other enzymes located in the endoplasmic reticulum of hepatocytes. For L-amino acid ester prodrugs of acyclovir, these studies are crucial for understanding the rate at which the prodrug is converted to the active acyclovir moiety.

While specific data for this compound is not available in the public domain, research on structurally similar amino acid ester prodrugs of acyclovir demonstrates a generally high susceptibility to enzymatic hydrolysis. Studies conducted on various amino acid prodrugs reveal that they are rapidly metabolized. For instance, an enzyme named valacyclovirase, purified from rat liver, has been shown to activate L-alanine, L-methionine, L-leucine, and L-valine ester prodrugs of acyclovir. scispace.com This indicates that this compound is likely a substrate for this or similar esterases in the liver, leading to its efficient conversion. The deuterated (d4) moiety on the acyclovir part of the molecule is primarily for analytical tracking and is not expected to fundamentally alter the primary metabolic pathway of ester hydrolysis.

Research on other amino acid esters of acyclovir in liver homogenates, which contain microsomes, shows rapid conversion to acyclovir. nih.gov This rapid metabolism in the liver is a key feature of these prodrugs, ensuring the release of the active drug.

Hepatocyte Incubation Assays

In the context of this compound, data from hepatocyte incubation assays with analogous compounds underscore the rapid and efficient conversion of L-amino acid ester prodrugs to acyclovir. Studies using liver homogenates, a proxy for hepatocyte assays, have demonstrated that prodrugs like L-Alanine-ACV (AACV), L-Isoleucine-ACV (IACV), and Valacyclovir (VACV, the L-valine ester) are quickly hydrolyzed to yield the parent drug, acyclovir. nih.gov

The following table summarizes the metabolic stability of various amino acid ester prodrugs of acyclovir in rat liver homogenates, providing an indication of the expected metabolic fate of this compound.

| Compound | Half-life in Liver Homogenate (hours) | Metabolism Rate |

|---|---|---|

| L-Alanine-ACV (AACV) | Not Detected (rapid conversion) | Very High |

| L-Valine-ACV (Valacyclovir) | Not Detected (rapid conversion) | Very High |

| L-Isoleucine-ACV (IACV) | 1.3 | High |

| L-Serine-ACV (SACV) | 2.1 | High |

| γ-Glutamate-ACV (EACV) | 8.2 | Moderate |

Data derived from studies on analogous amino acid ester prodrugs of acyclovir. nih.gov

The data clearly indicate that amino acid esters of acyclovir with small, neutral side chains, such as alanine, valine, and isoleucine, are subject to very rapid hydrolysis in liver preparations. nih.gov Given that L-leucine is an isomer of L-isoleucine, a similarly high rate of metabolic conversion is anticipated for this compound in hepatocyte incubations, leading to the efficient release of active acyclovir. The primary biotransformation event is the cleavage of the L-leucinate ester, a process driven by hepatic esterases. scispace.comnih.gov

Pharmacokinetic and Pharmacodynamic Studies in Animal and in Vitro Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

As a prodrug, Acyclovir-d4 (B602433) L-Leucinate is designed to be rapidly and extensively converted to its active form, Acyclovir-d4, by esterases in the intestine and liver following administration. Therefore, the systemic exposure is predominantly to Acyclovir-d4. The ADME characteristics are subsequently defined by the behavior of acyclovir (B1169) in preclinical species.

Following oral administration, Acyclovir-d4 L-Leucinate is expected to be absorbed via peptide transporters in the gastrointestinal tract, a mechanism that enhances uptake compared to the parent drug. Once absorbed, it undergoes rapid hydrolysis to yield Acyclovir-d4 and the naturally occurring amino acid, L-leucine.

The pharmacokinetic profile of the resultant acyclovir has been characterized in several animal models. In dogs, after intravenous (IV) injection, acyclovir plasma concentrations show a biexponential decay with a terminal half-life of approximately 2.2 to 3.6 hours. nih.gov Studies in Asian elephant calves revealed a maximum plasma concentration of 27.02 ± 6.79 µg/mL after IV administration, with an elimination half-life of 5.84 ± 0.74 hours. nih.govresearchgate.net In contrast, oral administration of acyclovir itself results in significantly lower plasma levels and bioavailability across species, highlighting the rationale for prodrug development. nih.govnih.gov For instance, the oral bioavailability of acyclovir in Asian elephant calves was found to be only 6.03 ± 0.87%. nih.govresearchgate.net

| Species | Half-life (t½) (hours) | Plasma Clearance (ml/min/kg) | Volume of Distribution (Vd) (L/kg) | Reference |

|---|---|---|---|---|

| Dog | 2.2 - 3.6 | 3.48 - 5.83 | 0.97 - 1.17 | nih.gov |

| Asian Elephant | 5.84 ± 0.74 | Not Reported | Not Reported | nih.gov |

Studies using radiolabeled acyclovir in mice and rats demonstrate that the drug is well-distributed into all tissues examined, including the brain. nih.govnih.gov In dogs, acyclovir has been detected in cerebrospinal fluid, aqueous humor, and saliva following oral dosing. nih.gov The volume of distribution in dogs, approximately 1 L/kg, further indicates good tissue penetration. nih.gov Plasma protein binding of acyclovir is generally low, reported to be 36% or lower in several species, which facilitates its distribution out of the bloodstream and into tissues. nih.govnih.gov

The primary mechanism for acyclovir clearance is renal excretion. nih.gov In mice, rats, and dogs, the vast majority of a parenteral dose is recovered in the urine as unchanged acyclovir (over 90%). nih.govnih.govnih.gov This suggests that metabolism plays a minor role in the disposition of acyclovir in these species. nih.govnih.gov The minor metabolites that have been identified are 9-carboxymethoxymethylguanine (B1436564) (CMMG) and 8-hydroxy-9-(2-hydroxyethoxymethyl)guanine. nih.govnih.gov However, in other species such as the guinea pig, rabbit, and rhesus monkey, these metabolites can constitute a more significant portion (up to 40%) of the excreted dose. nih.gov

Comparative Pharmacokinetics with Other Acyclovir Prodrugs (in non-human models)

The development of amino acid ester prodrugs of acyclovir, such as valacyclovir (B1662844) (the L-valine ester), was driven by the need to overcome the poor oral bioavailability of the parent drug. nih.govscite.ai this compound is based on the same principle, utilizing an L-leucinate moiety to enhance absorption.

Valacyclovir has been shown to dramatically increase the bioavailability of acyclovir in animal models. In horses, where the oral bioavailability of acyclovir is exceptionally low (around 2.8%), administration of valacyclovir resulted in a tenfold higher maximum plasma concentration (Cmax) of acyclovir. nih.govresearchgate.net In dogs, acyclovir itself shows dose-dependent absorption; bioavailability was high at low doses (91% at 5 mg/kg) but decreased significantly at higher doses (52% at 50 mg/kg), indicating a saturable absorption process. nih.gov Prodrugs like valacyclovir and, presumably, this compound, leverage active transport mechanisms to overcome this saturation, leading to more consistent and higher bioavailability. scite.ai

| Species | Compound | Oral Bioavailability (%) | Key Finding | Reference |

|---|---|---|---|---|

| Horse | Acyclovir | ~2.8% | Valacyclovir achieves 10x higher Cmax than oral acyclovir. | nih.govresearchgate.net |

| Horse | Valacyclovir | Significantly Higher* | nih.gov | |

| Dog | Acyclovir (5 mg/kg) | 91% | Acyclovir shows saturable absorption at higher doses. | nih.gov |

| Dog | Acyclovir (50 mg/kg) | 52% | nih.gov |

*Specific bioavailability percentage not reported, but Cmax was 10-fold higher.

The L-leucinate moiety in this compound is expected to function similarly to the L-valine ester in valacyclovir. scite.ai These amino acid promoieties are recognized by intestinal peptide transporters, such as PEPT1. scite.ai This carrier-mediated transport facilitates much more efficient absorption from the gut compared to the passive and saturable absorption of acyclovir itself. nih.govscite.ai Upon absorption, the ester bond is rapidly cleaved by first-pass metabolism, releasing acyclovir into the systemic circulation. scite.ai This strategy effectively bypasses the low aqueous solubility and poor passive permeability that limit acyclovir's oral bioavailability. nih.gov The result is an enhanced maximum plasma concentration (Cmax) and a greater total systemic exposure (AUC) to acyclovir, achieving levels that may otherwise only be possible with intravenous administration. nih.gov

In Vitro and Ex Vivo Antiviral Activity Assessments

The antiviral activity of this compound is predicated on its conversion to acyclovir. Acyclovir is a potent and selective inhibitor of herpesviruses. nih.gov Its spectrum of activity has been well-established in numerous in vitro studies. The highest activity is observed against herpes simplex virus type 1 (HSV-1), followed by herpes simplex virus type 2 (HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). nih.govresearchgate.net

The mechanism of action involves selective phosphorylation by a virus-encoded thymidine (B127349) kinase to acyclovir monophosphate. researchgate.net Host cell enzymes then further phosphorylate it to acyclovir triphosphate, the active form of the drug. researchgate.net Acyclovir triphosphate competitively inhibits the viral DNA polymerase and, when incorporated into the growing viral DNA chain, acts as a chain terminator, thus halting viral replication. mdpi.com The in vitro concentration of acyclovir that results in a 50% inhibition of VZV (IC50) has been reported to range from 0.12 to 10.8 mg/L. researchgate.netmdpi.com

Efficacy Against Herpes Simplex Virus (HSV) and Varicella Zoster Virus (VZV) in Cell Culture

While specific studies on this compound are not extensively available in the public domain, the antiviral efficacy of L-amino acid ester prodrugs of acyclovir has been well-documented in various cell culture models. These studies demonstrate that the esterification of acyclovir with amino acids does not diminish, and in some cases may enhance, its intrinsic antiviral activity upon conversion to the parent compound. The antiviral potency of these prodrugs is contingent on their ability to be hydrolyzed to acyclovir. nih.govarvojournals.org

Research on various L-amino acid esters of acyclovir provides valuable insights into the expected efficacy of the L-leucinate variant. For instance, studies have shown that L-alanine, L-serine, and L-cysteine esters of acyclovir exhibit potent antiviral activity against HSV-1. nih.govarvojournals.org Similarly, gamma-glutamate and L-tyrosine esters of acyclovir have demonstrated excellent antiviral activity against HSV-1, HSV-2, and Varicella-Zoster Virus (VZV). nih.gov

The following table summarizes the in vitro antiviral activity of several L-amino acid ester prodrugs of acyclovir against different herpesviruses, providing a comparative context for the anticipated efficacy of this compound.

| Compound | Virus | Cell Line | EC₅₀ (µM) |

| Acyclovir (ACV) | HSV-1 | Vero | 7.1 |

| L-Alanine-ACV (AACV) | HSV-1 | Vero | 6.6 |

| L-Serine-ACV (SACV) | HSV-1 | Vero | 6.3 |

| L-Cysteine-ACV (CACV) | HSV-1 | Vero | 5.4 |

| Valacyclovir (VACV) | HSV-1 | Vero | 9.1 |

| Acyclovir (ACV) | VZV | MRC-5 | 3.65 (mean) |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Evaluation of Prodrug Activity and Acyclovir Generation in Infected Cell Systems

The fundamental principle of an acyclovir prodrug is its efficient conversion to the active parent compound, acyclovir, within the body, preferably at the site of infection. In vitro studies using various cell and tissue systems have confirmed the enzymatic hydrolysis of amino acid ester prodrugs to release acyclovir. nih.govarvojournals.org This bioconversion is a critical step, as the ester prodrugs themselves are less potent antivirals than acyclovir. semanticscholar.org

The hydrolysis of these prodrugs is catalyzed by endogenous esterases present in tissues and cells. For example, studies with corneal tissue homogenates have demonstrated the rapid conversion of L-alanine-acyclovir to acyclovir. nih.govarvojournals.org The rate of this conversion can vary depending on the specific amino acid ester and the enzymatic activity of the cell system. It is anticipated that this compound would undergo a similar enzymatic cleavage to generate Acyclovir-d4.

The successful generation of acyclovir from its L-amino acid ester prodrugs in cellular systems underscores the viability of this prodrug strategy. The stereoselectivity of this process, with L-amino acid esters generally being better substrates for cellular enzymes, further supports the design of compounds like this compound. semanticscholar.org

Mechanisms of Action at the Molecular and Cellular Level (excluding human clinical efficacy)

The mechanism of action of this compound at the molecular and cellular level is identical to that of acyclovir, as the L-leucinate ester must first be hydrolyzed to release the active drug. wikipedia.org Once released, acyclovir exerts its antiviral effect through a highly selective mechanism that targets virus-infected cells. asu.edu

The key steps in the mechanism of action of acyclovir are as follows:

Selective Phosphorylation: Acyclovir is a guanosine (B1672433) analog that is preferentially phosphorylated by a virus-encoded enzyme, thymidine kinase (TK), which is present in cells infected with HSV and VZV. wikipedia.orgdrugbank.com This initial phosphorylation step is crucial for the drug's selectivity, as uninfected host cells have a much lower affinity for phosphorylating acyclovir. nih.gov

Conversion to Triphosphate: Acyclovir monophosphate is then further phosphorylated by host cell kinases to form acyclovir diphosphate (B83284) and subsequently acyclovir triphosphate (ACV-TP). drugbank.com

Inhibition of Viral DNA Polymerase: ACV-TP acts as a potent and selective inhibitor of viral DNA polymerase. wikipedia.org It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.

Chain Termination: Once incorporated into the viral DNA, acyclovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This results in the termination of the DNA chain, thereby halting viral replication. asu.eduwikipedia.org

The inactivation of the viral DNA polymerase by the incorporated acyclovir further contributes to the inhibition of viral replication. This targeted mechanism of action accounts for the high therapeutic index of acyclovir, with minimal toxicity to uninfected host cells. asu.edu

Advanced Research Applications and Future Directions

Utilization in Mechanistic Drug Disposition Studies

The primary application of Acyclovir-d4 (B602433) L-Leucinate lies in mechanistic drug disposition studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov The four deuterium (B1214612) atoms on the ethoxymethyl side chain provide a stable isotopic label. clearsynth.com This label allows the compound and its subsequent metabolites to be distinguished from their naturally occurring (endogenous) counterparts by mass spectrometry, a technique that separates molecules based on their mass-to-charge ratio. clearsynth.combiosyn.com This ability is crucial for accurately tracing the fate of the administered prodrug and the released active drug, acyclovir (B1169), within a biological system. nih.gov

Renal excretion is the main route of elimination for acyclovir, and its clearance is highly dependent on renal function. nih.gov Using the deuterated label, researchers can precisely quantify the extent and rate of this and other elimination pathways without interference from endogenous molecules. biosyn.com

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). cdnsciencepub.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov Consequently, if the cleavage of this bond is part of the rate-limiting step of an enzymatic reaction, the reaction will proceed more slowly for the deuterated compound. cdnsciencepub.com

In the case of Acyclovir-d4 L-Leucinate, the prodrug must be hydrolyzed by enzymes, primarily esterases, to release the active acyclovir. mdpi.comnih.gov By comparing the hydrolysis rate of this compound with its non-deuterated equivalent, researchers can determine if the cleavage of the ester linkage, which is influenced by the deuterated side chain, is a rate-determining step in the activation process. This provides valuable insight into the mechanism of enzyme-substrate interaction and the dynamics of prodrug activation. cdnsciencepub.commdpi.com

Quantitative proteomics is a powerful technique used to identify and quantify the entire set of proteins (the proteome) in a biological sample. nih.gov When combined with stable isotope-labeled compounds like this compound, it becomes a potent tool for identifying the specific enzymes responsible for drug metabolism. acs.org

One such method is Stable Isotope Labeling with Amino acids in Cell Culture (SILAC). nih.govresearchgate.net In a typical experiment, one population of cells is grown in media containing "heavy" isotope-labeled amino acids, while a control population is grown in normal "light" media. nih.gov By treating these cell populations with this compound and analyzing the resulting protein landscape, researchers can identify proteins that interact with the drug or are involved in its metabolism. This approach can pinpoint the specific carboxylesterases or other hydrolases that activate the prodrug, helping to understand inter-individual differences in drug metabolism and potential drug-drug interactions. acs.orgacs.org

Integration with Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to accelerate drug discovery and design by predicting molecular interactions and properties. mdpi.comalquds.edu

Computational tools can simulate the process of prodrug activation. mdpi.com Molecular docking, for instance, can predict how Acyclovir L-Leucinate binds to the active sites of various enzymes, such as human carboxylesterases (hCEs), which are known to hydrolyze ester-containing prodrugs. mdpi.combohrium.com These simulations help identify which enzymes are most likely to be responsible for its activation. mdpi.com More advanced methods like quantum mechanics (QM) and molecular dynamics (MD) simulations can model the chemical reaction of hydrolysis itself, revealing the step-by-step mechanism and energy barriers. mdpi.com Experimental data from studies using this compound are then vital for validating and refining these predictive computational models. nih.gov

Table 1: Computational Methods in Prodrug Research

| Computational Method | Application in this compound Research | Key Insights |

|---|---|---|

| Molecular Docking | Predicts binding pose and affinity of the prodrug to metabolic enzymes (e.g., hCES1, hCES2). mdpi.com | Identifies likely activating enzymes and preferred binding orientations. bohrium.com |

| Molecular Dynamics (MD) | Simulates the movement of the prodrug within the enzyme's active site over time. | Reveals conformational changes and stability of the enzyme-prodrug complex. mdpi.com |

| Quantum Mechanics (QM) | Models the electronic details of the hydrolysis reaction. | Elucidates the reaction mechanism and transition states for prodrug cleavage. mdpi.com |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov By combining the mechanistic insights from experimental studies (using the deuterated compound) and the predictive power of computational models, researchers can conduct informed SAR studies. researchgate.net For example, understanding how the L-leucine promoiety interacts with activating enzymes allows for the rational design of new acyclovir prodrugs with different amino acid esters. mdpi.com The goal is to optimize properties like the rate of drug release, targeting of specific enzymes, or improving transport across cellular barriers. nih.govresearchgate.net This iterative cycle of design, synthesis, and testing, guided by computational and experimental data, accelerates the development of more effective antiviral therapies. edu.krd

Potential for Targeted Drug Delivery in Animal Models (e.g., Nanoparticles)

Future research may involve incorporating this compound into advanced drug delivery systems, such as nanoparticles, to achieve targeted delivery. nih.gov Encapsulating the prodrug in nanoparticles could protect it from premature degradation and direct it to specific sites of infection. jpionline.orgmdpi.com For example, solid lipid nanoparticles (SLNs) have been explored for delivering acyclovir. nih.govmdpi.com

Development of Novel Research Tools and Reference Standards

The evolution of pharmaceutical and biomedical research increasingly relies on the availability of highly specific and reliable analytical tools. wiseguyreports.com Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium, have become indispensable in this regard. aquigenbio.com this compound serves as a prime example of such a research tool, specifically as a labeled internal standard for the quantification of its non-deuterated counterpart, Acyclovir L-Leucinate, and the parent drug, acyclovir. labclinics.com

The primary application of this compound is in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov In these methods, a known quantity of the deuterated standard is added to a biological sample (e.g., plasma or serum) before processing. researchgate.net Because this compound is chemically identical to the analyte but has a different mass due to the deuterium atoms, it co-elutes with the analyte during chromatography but is distinguished by the mass spectrometer. nih.govbiomol.com This allows for precise and accurate quantification of the drug, correcting for any loss of analyte during sample preparation and variations in instrument response. nih.gov

The use of stable isotope-labeled internal standards like Acyclovir-d4 is advantageous because deuterium is non-radioactive and its incorporation results in a minimal change to the chemical properties of the molecule, preserving its biological and chromatographic behavior. aquigenbio.comresearchgate.net This approach is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies where accuracy is paramount. aquigenbio.comnih.gov Research has demonstrated the successful application of Acyclovir-d4 in sensitive LC-MS/MS assays to measure acyclovir concentrations in various biological matrices. nih.gov

Below is a table summarizing the application of deuterated acyclovir as an internal standard in analytical research:

Table 1: Application of Deuterated Acyclovir in LC-MS/MS Assays

| Analyte(s) | Internal Standard | Matrix | Lower Limit of Quantification (LLOQ) | Analytical Technique |

|---|---|---|---|---|

| Acyclovir (ACV), Valacyclovir (B1662844) (VACV) | ACV-D4, VACV-D4 | Mouse and Human Plasma | 2 nM | LC-MS/MS nih.gov |

| Acyclovir (ACV), 9-carboxymethoxymethylguanine (B1436564) (CMMG) | ACV-d4 | Human Serum | 0.05 mg/L | UHPLC-MS/MS researchgate.net |

The development and availability of certified reference materials like this compound are critical for ensuring the reliability and reproducibility of analytical data in both research and clinical settings. lgcstandards.com

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Acyclovir-d4 L-Leucinate to ensure isotopic purity?

- Methodological Answer : Synthesis requires precise deuterium incorporation at four hydrogen sites, typically achieved via hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysis). Post-synthesis, characterization should include nuclear magnetic resonance (NMR) to confirm deuterium placement and liquid chromatography-mass spectrometry (LC-MS) to verify molecular weight and isotopic purity (>99%). High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing chemical purity .

Q. Which analytical techniques are optimal for quantifying this compound in in vitro antiviral assays?

- Methodological Answer : LC-MS/MS is preferred due to its sensitivity in distinguishing deuterated compounds from non-deuterated analogs. Calibration curves should be prepared using deuterated internal standards to account for matrix effects. For cell-based assays, ensure consistent cell lines (e.g., Vero cells for herpes simplex virus) and standardized viral titers to reduce variability. Include negative controls (untreated infected cells) and validate results via dose-response curves .

Q. How does the deuterium labeling in this compound influence its stability under physiological conditions?

- Methodological Answer : Assess stability via accelerated degradation studies under varying pH (1.2–7.4), temperature (4–37°C), and enzymatic conditions (e.g., liver microsomes). Use LC-MS to monitor deuterium retention and identify degradation products. Compare half-lives with non-deuterated Acyclovir to quantify isotopic effects on metabolic stability .

Advanced Research Questions

Q. How can researchers design pharmacokinetic studies to compare this compound with its non-deuterated counterpart?